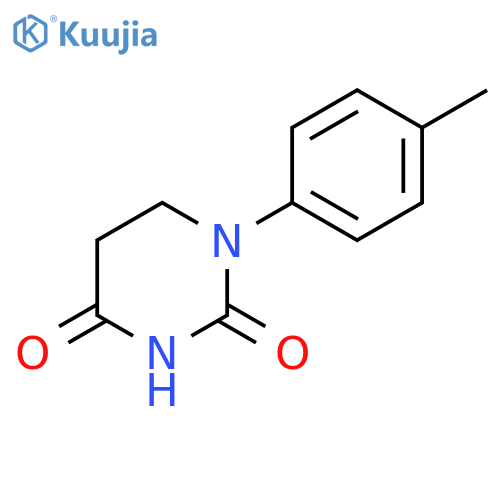

Cas no 19144-80-0 (Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione)

Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-methylphenyl)-

- Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione

- AT39664

- 1-(4-methylphenyl)dihydropyrimidine-2,4(1h,3h)-dione

- 1-(P-TOLYL)DIHYDROPYRIMIDINE-2,4(1H,3H)-DIONE

- 19144-80-0

- SCHEMBL23134713

- AP-434/40711911

- 1-(4-methylphenyl)dihydro-2,4(1H,3H)-pyrimidinedione

- 1-(p-tolyl)hexahydropyrimidine-2,4-dione

-

- インチ: 1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15)

- InChIKey: MXQDDDJFLOQUQZ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C2=CC=C(C)C=C2)CCC(=O)N1

計算された属性

- せいみつぶんしりょう: 204.089877630g/mol

- どういたいしつりょう: 204.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 49.4Ų

じっけんとくせい

- 密度みつど: 1.222±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 12?+-.0.20(Predicted)

Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A2316600-100mg |

1-(p-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione |

19144-80-0 | 98% | 100mg |

$242.0 | 2024-08-03 | |

| Ambeed | A2316600-10g |

1-(p-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione |

19144-80-0 | 98% | 10g |

$4315.0 | 2024-08-03 | |

| Ambeed | A2316600-1g |

1-(p-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione |

19144-80-0 | 98% | 1g |

$807.0 | 2024-08-03 | |

| Ambeed | A2316600-5g |

1-(p-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione |

19144-80-0 | 98% | 5g |

$2584.0 | 2024-08-03 | |

| Ambeed | A2316600-250mg |

1-(p-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione |

19144-80-0 | 98% | 250mg |

$395.0 | 2024-08-03 |

Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione 関連文献

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedioneに関する追加情報

Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione: A Comprehensive Overview

The compound with CAS No. 19144-80-0, commonly referred to as Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione, is a fascinating molecule with a rich history and diverse applications. This compound belongs to the class of pyrimidinediones, which are known for their structural versatility and functional group diversity. The pyrimidine ring system is a key feature of this molecule, contributing to its unique chemical properties and biological activity.

Recent studies have highlighted the potential of Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione in the field of drug discovery. Researchers have explored its role as a scaffold for designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The methylphenyl substituent attached to the pyrimidine ring has been shown to enhance the molecule's bioavailability and pharmacokinetic properties, making it an attractive candidate for further development.

In terms of synthesis, the compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. One notable approach involves the reaction of amines with carbonyl compounds under specific conditions to form the pyrimidinedione structure. The dihydro designation indicates that the molecule contains partially saturated rings, which can influence its reactivity and stability. This makes it suitable for applications in both organic synthesis and materials science.

From an environmental perspective, Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione has been studied for its biodegradability and eco-toxicological effects. Recent research suggests that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in aquatic environments. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

The versatility of this compound extends to its applications in materials science. Its ability to form stable complexes with metal ions has led to investigations into its potential use in catalysis and coordination chemistry. For instance, studies have demonstrated that the pyrimidinedione moiety can act as a ligand in transition metal complexes, exhibiting catalytic activity in various organic transformations.

Moreover, the compound has shown promise in agricultural applications. Research indicates that it may possess pesticidal properties, making it a potential candidate for developing eco-friendly pesticides. However, further studies are required to fully understand its efficacy and safety profile in this context.

In conclusion, Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione (CAS No. 19144-80-0) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

19144-80-0 (Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione) 関連製品

- 58590-31-1(2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)

- 35146-75-9(N-(3,4,5-trimethoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine)

- 2034492-73-2(N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide)

- 1280560-32-8((4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone)

- 2035416-96-5(5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine)

- 1806305-80-5(5-Bromo-2-(3-bromopropyl)(difluoromethoxy)benzene)

- 15205-37-5(N-benzyl-N-methylaminosulfonamide)

- 2171496-26-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-fluorophenyl)carbamoylbutanoic acid)

- 2742660-36-0(2-1-(3-phenyloxolane-3-carbonyl)piperidin-4-ylethan-1-amine hydrochloride)

- 1690105-96-4((1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol)